Class-Level Potency Validation of 2,7-Naphthyridine Scaffold in Kinase Inhibition
The 2,7-naphthyridine core, exemplified by 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, is a validated kinase inhibitor scaffold. In a patent disclosing this class, representative 2,7-naphthyridine derivatives demonstrated potent inhibition of key oncology-related kinases. For example, a related compound (Example 32 in the patent) inhibited KDR (VEGFR2) with an IC50 of 0.009 μM, SYK with an IC50 of 0.010 μM, and ZAP70 with an IC50 of 0.024 μM, establishing the intrinsic potency of this heterocyclic core against multiple targets [1]. This provides a critical baseline for SAR campaigns utilizing 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine as a starting point for targeted library synthesis.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | N/A (Compound is a synthetic intermediate; potency data is for a closely related 2,7-naphthyridine analog from the same patent family). |
| Comparator Or Baseline | Patent Example 32 (a 2,7-naphthyridine derivative) |
| Quantified Difference | Establishes baseline potency for the class: KDR IC50 = 0.009 μM, SYK IC50 = 0.010 μM, ZAP70 IC50 = 0.024 μM. |
| Conditions | Kinase inhibition assay as described in US8546370B2. |
Why This Matters
This class-level evidence confirms the 2,7-naphthyridine core is a privileged structure for achieving high-potency kinase inhibition, justifying the use of functionalized intermediates like 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine for building SAR-focused compound libraries.
- [1] US8546370B2. Compounds and compositions as kinase inhibitors. 2013. View Source
